molecular formula C8H18N2O B1522786 3-(Morpholin-4-yl)butan-2-amine CAS No. 1249453-24-4

3-(Morpholin-4-yl)butan-2-amine

Cat. No.: B1522786
CAS No.: 1249453-24-4
M. Wt: 158.24 g/mol
InChI Key: GUSHEMUDDUPEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-yl)butan-2-amine, also known as MORPH, is an organic compound that has gained attention in scientific research due to its unique physical, chemical, and biological properties. It has a CAS Number of 1249453-24-4 and a molecular weight of 158.24 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, morpholine derivatives have been involved in various chemical reactions. For instance, the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol was carried out in a U-shape reactor .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Corrosion Inhibition

Some tertiary amines, including derivatives of 3-(Morpholin-4-yl)butan-2-amine, have been synthesized and investigated for their potential as corrosion inhibitors for carbon steel. These compounds, by forming a protective layer on the metal surface, act as anodic inhibitors and demonstrate improved performance with increased concentration. The inhibitive efficiency of these compounds has been proven through various methods including potentiodynamic polarization measurement and electrochemical impedance spectroscopy, showcasing their potential in corrosion science (Gao, Liang, & Wang, 2007).

Catalysis and Organic Synthesis

Research has shown that this compound can be involved in nickel-catalyzed amination reactions of 1,3-dienes, suggesting its role in the formation of π-allyl intermediates. This process facilitates the synthesis of organic compounds such as 1-(N-morpholino)-2-butene, highlighting the importance of this compound in organic synthesis and catalysis (Kiji, Sasakawa, Yamamoto, & Furukawa, 1974).

Analysis and Detection in Aqueous Solutions

The compound has also been a subject of study in the context of ion chromatography for the detection and quantification of morpholine and its derivatives in aqueous solutions. This research is crucial for monitoring and managing the chemical composition of water in steam-generating systems, ensuring the operational efficiency and safety of such systems (Gilbert, Rioux, & Saheb, 1984).

Medicinal Chemistry and Pharmacological Activity

Morpholine derivatives, including this compound, are highlighted for their significant presence in approved and experimental drugs due to their beneficial physicochemical and biological properties. These compounds have shown a wide range of biological activities and are considered key components in drug design and development for various therapeutic applications (Kourounakis, Xanthopoulos, & Tzara, 2020).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

3-morpholin-4-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSHEMUDDUPEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Morpholin-4-yl)butan-2-amine
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-4-yl)butan-2-amine
Reactant of Route 3
Reactant of Route 3
3-(Morpholin-4-yl)butan-2-amine
Reactant of Route 4
3-(Morpholin-4-yl)butan-2-amine
Reactant of Route 5
3-(Morpholin-4-yl)butan-2-amine
Reactant of Route 6
3-(Morpholin-4-yl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.